molecular formula C21H23ClN4O3 B6447524 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6,7-dimethoxyquinazoline CAS No. 2640896-06-4

4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6,7-dimethoxyquinazoline

Cat. No. B6447524
CAS RN: 2640896-06-4
M. Wt: 414.9 g/mol
InChI Key: AUMPYPMCBOIXKE-UHFFFAOYSA-N
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Description

The compound “4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6,7-dimethoxyquinazoline” is a complex organic molecule. It contains a quinazoline core, which is a bicyclic compound made up of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring . This core is substituted with various functional groups .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups and a bicyclic core. The presence of the quinazoline core suggests potential bioactivity, as quinazoline derivatives are known to have various pharmacological properties .

Future Directions

The future research directions for this compound could include further investigation into its synthesis, characterization, and potential biological activity. Given the known bioactivity of quinazoline derivatives, this compound could be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

4-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-6,7-dimethoxyquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN4O3/c1-27-19-9-15-17(10-20(19)28-2)24-13-25-21(15)26-7-4-14(5-8-26)12-29-18-3-6-23-11-16(18)22/h3,6,9-11,13-14H,4-5,7-8,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUMPYPMCBOIXKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)N3CCC(CC3)COC4=C(C=NC=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6,7-dimethoxyquinazoline

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